Mmp-9-IN-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MMP-9-IN-1 は、マトリックスメタロプロテアーゼ-9 (MMP-9) の特異的阻害剤です。 他の MMP とは異なり、MMP-9 のヘモペキシン (PEX) ドメインを選択的に標的としています 。MMP-9 は、細胞外マトリックスのリモデリングと組織恒常性において重要な役割を果たしています。

2. 製法

合成経路:: this compound の合成経路は、いくつかのステップを伴います。具体的な合成経路の詳細については不明ですが、一般的には最終化合物を組み立てるための化学変換が含まれます。

反応条件:: 反応条件は、採用する具体的な合成戦略によって異なる場合があります。研究者は、温度、溶媒、触媒などの反応パラメータを最適化して、高収率を実現することがよくあります。

工業生産:: 工業規模の生産では、this compound は大規模反応を使用して合成することができます。企業は、この化合物を効率的に生産するために、連続フロープロセスまたはバッチ反応を採用する場合があります。

作用機序

MMP-9-IN-1 は、MMP-9 の PEX ドメインに特異的に結合することにより、MMP-9 を阻害します。これにより、MMP-9 は細胞外マトリックス成分を分解することができなくなり、組織のリモデリングと疾患の進行に影響を与えます。

6. 類似化合物の比較

直接的な類似化合物のリストはありませんが、研究者はしばしば this compound を他の MMP 阻害剤と比較します。this compound のユニークな点は、MMP-9 を選択的に標的とすることであり、広域スペクトル阻害剤とは異なります。

This compound は、さまざまな分野で潜在的な用途を持つ有望な化合物であることを忘れないでください。さらなる研究により、その完全な能力と影響が明らかになるでしょう

生化学分析

Biochemical Properties

Mmp-9-IN-1 plays a crucial role in biochemical reactions by inhibiting the activity of MMP-9. MMP-9 is a zinc-dependent endopeptidase that degrades various components of the extracellular matrix, such as collagen and elastin. By binding to the hemopexin domain of MMP-9, this compound prevents the enzyme from interacting with its substrates, thereby inhibiting its proteolytic activity . This interaction is highly specific, as this compound does not affect other matrix metalloproteinases .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In cancer cells, such as HT-1080 and MDA-MB-435, this compound inhibits cell proliferation by blocking MMP-9 activity . This inhibition affects cell signaling pathways involved in cell migration and invasion, thereby reducing the metastatic potential of these cells. Additionally, this compound influences gene expression related to extracellular matrix remodeling and inflammation, further impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the hemopexin domain of MMP-9, which is essential for the enzyme’s interaction with extracellular matrix components. By occupying this domain, this compound prevents MMP-9 from binding to and degrading its substrates . This inhibition leads to a decrease in the proteolytic activity of MMP-9, thereby reducing the breakdown of extracellular matrix proteins and modulating various cellular processes, including cell migration, invasion, and angiogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory activity over extended periods . Long-term studies have shown that continuous exposure to this compound results in sustained inhibition of MMP-9 activity, leading to prolonged effects on cellular function and extracellular matrix remodeling . The compound may undergo degradation under certain conditions, which could affect its long-term efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits MMP-9 activity without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including adverse impacts on normal tissue function and overall health . Studies in animal models have demonstrated that this compound can significantly reduce tumor growth and metastasis at optimal dosages, highlighting its potential as a therapeutic agent .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of MMP-9 activity. The compound interacts with enzymes and cofactors involved in the regulation of extracellular matrix degradation and remodeling . By inhibiting MMP-9, this compound affects the metabolic flux of various substrates, leading to changes in metabolite levels and overall cellular metabolism . These effects are crucial for understanding the compound’s role in modulating physiological and pathological processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization . Once inside the cells, this compound accumulates in areas where MMP-9 is active, such as the extracellular matrix and sites of tissue remodeling . This targeted distribution enhances the compound’s efficacy in inhibiting MMP-9 activity and modulating cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is directed to the extracellular matrix and other compartments where MMP-9 is active . This localization is mediated by targeting signals and post-translational modifications that guide this compound to its sites of action . By localizing to these specific areas, this compound effectively inhibits MMP-9 activity and modulates extracellular matrix remodeling and cellular processes .

準備方法

Synthetic Routes:: The synthetic route for MMP-9-IN-1 involves several steps. While I don’t have specific details on the exact synthetic pathway, it typically includes chemical transformations to assemble the final compound.

Reaction Conditions:: The reaction conditions may vary depending on the specific synthetic strategy employed. Researchers often optimize reaction parameters such as temperature, solvent, and catalysts to achieve high yields.

Industrial Production:: For industrial-scale production, this compound can be synthesized using large-scale reactions. Companies may employ continuous flow processes or batch reactions to produce this compound efficiently.

化学反応の分析

反応の種類:: MMP-9-IN-1 は、酸化、還元、置換など、さまざまな化学反応を起こす可能性があります。これらの反応は、その構造と特性を変化させます。

一般的な試薬と条件::酸化: 過酸化水素 (H₂O₂) や m-クロロ過安息香酸 (m-CPBA) などの酸化剤を使用できます。

還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤を使用できます。

置換: 適切な脱離基を伴う求核置換反応が起こる可能性があります。

主な生成物:: これらの反応中に生成される主な生成物は、官能基または立体化学が変化した this compound の誘導体になります。

4. 科学研究への応用

This compound は、科学のさまざまな分野で多様な用途があります。

化学: 研究者は、その反応性、安定性、および他の分子との相互作用を研究しています。

生物学: それは、細胞の移動、組織の再生、および創傷治癒に影響を与える可能性があります。

医学: がん、炎症、組織修復における潜在的な治療用途について調査されています。

産業: 企業は、創薬およびバイオマテリアルにおけるその役割を探求しています。

科学的研究の応用

MMP-9-IN-1 has diverse applications across scientific disciplines:

Chemistry: Researchers study its reactivity, stability, and interactions with other molecules.

Biology: It may impact cell migration, tissue regeneration, and wound healing.

Medicine: Investigated for potential therapeutic use in cancer, inflammation, and tissue repair.

Industry: Companies explore its role in drug development and biomaterials.

類似化合物との比較

While I don’t have a direct list of similar compounds, researchers often compare MMP-9-IN-1 to other MMP inhibitors. Its uniqueness lies in its selective targeting of MMP-9, distinguishing it from broader-spectrum inhibitors.

Remember that this compound is a promising compound with potential applications in various fields. Further research will unveil its full capabilities and impact

特性

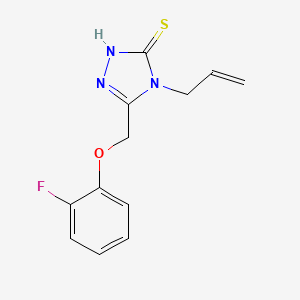

IUPAC Name |

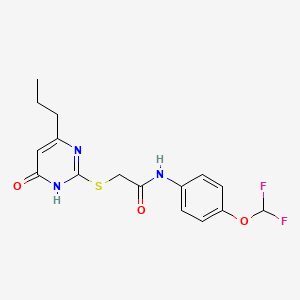

N-[4-(difluoromethoxy)phenyl]-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N3O3S/c1-2-3-11-8-13(22)21-16(20-11)25-9-14(23)19-10-4-6-12(7-5-10)24-15(17)18/h4-8,15H,2-3,9H2,1H3,(H,19,23)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTRRVUORWPRGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B3017627.png)

![ETHYL 2-(2-{[4-(4-NITROPHENYL)-5-[(2-PHENOXYACETAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B3017628.png)

![3-(2-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3017630.png)

![4-chloro-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3017634.png)

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B3017637.png)

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3017639.png)

![Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate](/img/structure/B3017645.png)

![(2E)-4-(dimethylamino)-N-(1-{[(3-fluoropyridin-2-yl)oxy]methyl}cyclopentyl)but-2-enamide](/img/structure/B3017648.png)